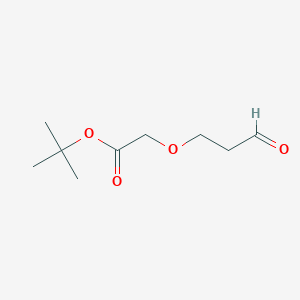

Tert-butyl 2-(3-oxopropoxy)acetate

Description

Tert-butyl 2-(3-oxopropoxy)acetate is an ester derivative featuring a tert-butyl group, an acetate backbone, and a 3-oxopropoxy substituent. The tert-butyl group provides steric protection to the ester moiety, enhancing stability against hydrolysis, while the 3-oxopropoxy chain introduces a ketone functional group, enabling further chemical modifications such as nucleophilic additions or reductions .

Properties

CAS No. |

930294-39-6 |

|---|---|

Molecular Formula |

C9H16O4 |

Molecular Weight |

188.22 g/mol |

IUPAC Name |

tert-butyl 2-(3-oxopropoxy)acetate |

InChI |

InChI=1S/C9H16O4/c1-9(2,3)13-8(11)7-12-6-4-5-10/h5H,4,6-7H2,1-3H3 |

InChI Key |

MRVRTCDJHNLMOM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)COCCC=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Tert-butyl 3-[2-(3-oxopropoxy)ethoxy]propanoate (CAS 2172346-80-2)

- Structure: Contains an additional ethoxy spacer between the 3-oxopropoxy group and the propanoate ester.

- The ketone group retains reactivity for conjugation or reduction .

- Applications : Suitable for PEGylation or as a spacer in prodrug design due to its ether linkages.

Tert-butyl 2-(4-(3-hydroxypropoxy)butoxy)acetate (CAS 1973409-29-8)

- Structure : Replaces the 3-oxo group with a 3-hydroxypropoxy chain.

- Properties : The hydroxyl group enhances hydrogen-bonding capacity, increasing polarity. This may reduce membrane permeability but improve solubility in polar solvents.

- Reactivity : The hydroxyl group can undergo esterification or etherification, offering divergent synthetic pathways compared to the ketone-containing target compound .

Tert-butyl 2-[3-[(5-hydroxypentyl)oxy]propoxy]acetate (CAS 1973409-15-2)

Structural Complexity and Aromaticity

Tert-butyl 2-[[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate (CAS 620548-16-5)

- Structure : Incorporates a benzofuran ring and a methylthiophenyl group.

- The conjugated system may also increase UV absorbance, useful in analytical detection.

- Applications : Likely used in drug discovery for targeting enzymes or receptors with hydrophobic pockets .

Tert-butyl 2-((3bS,4aR)-3-chloro-5-oxo-3b,4,4a,5-tetrahydro-2H-cyclopropa[3.4]cyclopenta[1.2-c]pyrazol-2-yl)acetate (140J)

- Structure : Contains a fused cyclopropane-pyrazole ring system.

- The chloro substituent increases electrophilicity, favoring nucleophilic substitution reactions .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Solubility Profile |

|---|---|---|---|

| Tert-butyl 2-(3-oxopropoxy)acetate | ~216 (estimated) | Ketone, ester | Moderate in organic solvents |

| CAS 2172346-80-2 | ~274 (estimated) | Ketone, ethoxy, ester | Higher polarity due to ethoxy |

| CAS 1973409-29-8 | 320.42 | Hydroxy, ether, ester | Polar solvents (e.g., DMSO) |

| CAS 620548-16-5 | 372.4 | Benzofuran, thiophene, ester | Low aqueous solubility |

Reactivity and Stability

- Ketone vs. Hydroxy Groups : The 3-oxo group in the target compound enables reactions like hydrazone formation or reductions to alcohols, whereas hydroxy-containing analogs (e.g., CAS 1973409-29-8) are better suited for esterification .

- Ester Stability : All tert-butyl esters exhibit resistance to hydrolysis under mild conditions due to steric hindrance. However, compounds with extended ether chains (e.g., CAS 2376722-99-3) may show faster degradation in acidic environments due to increased solvation .

Toxicity and Handling

- Limited toxicity data are available for these compounds. However, tert-butyl esters like those in are classified as research-use-only due to uncharacterized acute and chronic toxicity. Proper handling protocols (e.g., PPE, ventilation) are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.